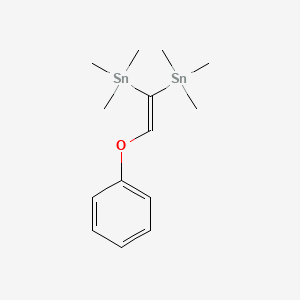
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is an organotin compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of two trimethylstannane groups attached to a phenoxyethene backbone. The presence of tin in its structure makes it a valuable reagent in organic synthesis, particularly in Stille coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of phenoxyethene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) primarily undergoes substitution reactions, particularly Stille coupling reactions. In these reactions, the trimethylstannane groups act as leaving groups, allowing the formation of new carbon-carbon bonds.
Common Reagents and Conditions
The Stille coupling reaction involving (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) typically requires a palladium catalyst, such as palladium(II) acetate, and a ligand, such as triphenylphosphine. The reaction is carried out in an aprotic solvent, such as toluene or tetrahydrofuran, under an inert atmosphere. The reaction temperature is usually maintained between 80-120°C.
Major Products
The major products of the Stille coupling reactions involving (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
科学的研究の応用
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Stille coupling reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of biaryl compounds.
Biology: While its direct applications in biology are limited, the compounds synthesized using (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) can have biological activity and are used in drug discovery and development.
Medicine: The biaryl compounds synthesized using this reagent are often explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the field of organic electronics, (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is used in the synthesis of materials for organic solar cells and light-emitting diodes.
作用機序
The mechanism of action of (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) in Stille coupling reactions involves the formation of a palladium complex with the trimethylstannane groups. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets in this process are the halide or pseudohalide groups on the coupling partner, which react with the palladium complex to form the new bond.
類似化合物との比較
Similar Compounds
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): This compound is used in the synthesis of low bandgap polymers for organic solar cells.
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound is used in the synthesis of wide bandgap polymers for organic electronics.
Uniqueness
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is unique due to its phenoxyethene backbone, which imparts distinct electronic properties compared to other organotin compounds. This uniqueness makes it particularly valuable in the synthesis of biaryl compounds with specific electronic characteristics, which are important in various applications, including pharmaceuticals and organic electronics.
特性
CAS番号 |
87673-37-8 |
|---|---|
分子式 |
C14H24OSn2 |
分子量 |
445.8 g/mol |
IUPAC名 |
trimethyl-(2-phenoxy-1-trimethylstannylethenyl)stannane |
InChI |
InChI=1S/C8H6O.6CH3.2Sn/c1-2-9-8-6-4-3-5-7-8;;;;;;;;/h2-7H;6*1H3;; |
InChIキー |
FNELOWSKHQVGBG-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=COC1=CC=CC=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)


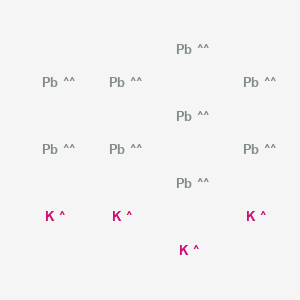

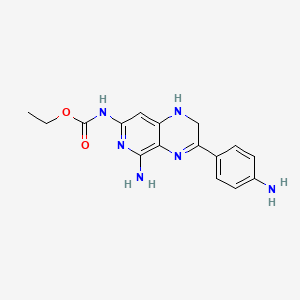
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
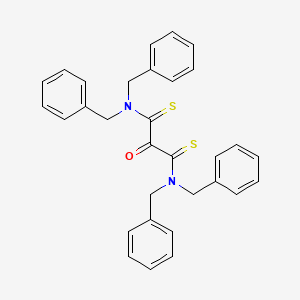
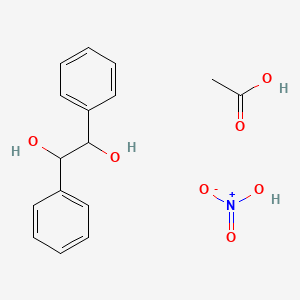
![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
